![molecular formula C9H7FO B3369215 (2-Ethynyl-5-fluorophenyl)methanol CAS No. 229028-01-7](/img/structure/B3369215.png)
(2-Ethynyl-5-fluorophenyl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure of “(2-Ethynyl-5-fluorophenyl)methanol” can be represented by the formula C9H7FO . The InChI code for this compound is 1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-5,11H,6H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Ethynyl-5-fluorophenyl)methanol” are not well-documented .Scientific Research Applications
Synthesis and Chemical Reactivity
- (2-Ethynyl-5-fluorophenyl)methanol is used in advanced chemical synthesis techniques. For instance, a study explored the gram-scale synthesis of multi-substituted arenes using palladium-catalyzed C-H halogenation reactions, where related compounds demonstrated advantages such as higher yields and better selectivity (Sun, Sun, & Rao, 2014).
- Methanolysis of related molecules like 2-(2-substituted ethynyl)benzonitriles revealed different products based on substituents, offering insights into cyclization reactions and molecular stability (Lu, Lin, Wang, Wang, & Wu, 2002).
Spectroscopy and Fluorescence Analysis
- Spectroscopic studies on similar fluorophenyl compounds have shown interesting behaviors like dual fluorescence, significant for rapid analysis of conformational changes in molecules. These findings are applicable in both solution-based studies and potentially in biological samples (Matwijczuk et al., 2015).
Theoretical Studies and Molecular Analysis
- Theoretical studies using Density Functional Theory (DFT) on closely related molecules such as (RS)-(4-fluorophenyl) (pyridine-2yl) methanol have provided insights into molecular structure-activity relationships and active sites, vital for understanding molecular interactions and reactivity (Trivedi, 2017).
Photophysical Properties in Chemical Probes
- Studies on 1,3,5-triarylpyrazolines, incorporating similar molecular structures, have revealed unique photophysical properties. These properties are significant for the development of molecular logic devices and understanding electron transfer mechanisms (ZammitRamon et al., 2015).
Crystallography and Structural Analysis
- Crystallographic studies on compounds like (RS)-(2-chlorophenyl)(4-fluorophenyl)(pyrimidin-5-yl)methanolhave provided detailed insights into molecular structures, geometries, and intermolecular interactions. Understanding these structural details is crucial for applications in materials science and drug design (Kang, Kim, Park, & Kim, 2015).
Biophysical Impact Studies
- Research involving methanol and related molecules has been conducted to understand their impact on biological membranes, such as lipid dynamics. This is crucial for understanding the interaction of solvents with biological systems, which has implications in drug delivery and membrane protein studies (Nguyen et al., 2019).
Chemical Dynamics and Reactions
- Investigations into the interactions of alcohols with fluorinated compounds have provided insights into hydrogen bonding and molecular interactions. These studies are important for understanding solvent effects in chemical reactions and molecular stability (Maity, Maity, & Patwari, 2011).
Catalysis and Chemical Transformations
- Methanol, as a chemical feedstock, has been explored in catalytic reactions with compounds like allenes. This research is pivotal for developing new synthetic pathways using abundant and renewable chemicals, showcasing the potential of methanol in fine chemical synthesis (Moran, Preetz, Mesch, & Krische, 2011).
Safety and Hazards
properties
IUPAC Name |
(2-ethynyl-5-fluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h1,3-5,11H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSPTBBSPUVOSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572968 | |
Record name | (2-Ethynyl-5-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethynyl-5-fluorophenyl)methanol | |
CAS RN |
229028-01-7 | |
Record name | (2-Ethynyl-5-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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